

Commercial Availability and Technical Guide: **cis-3-Aminocyclohexanecarboxylic Acid**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *cis-3-Aminocyclohexanecarboxylic acid*

Cat. No.: *B1229652*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical characterization of **cis-3-Aminocyclohexanecarboxylic acid**. This valuable building block is of significant interest to researchers in medicinal chemistry and drug development due to its structural analogy to γ -aminobutyric acid (GABA) and its role as an inhibitor of GABA uptake.

Commercial Availability

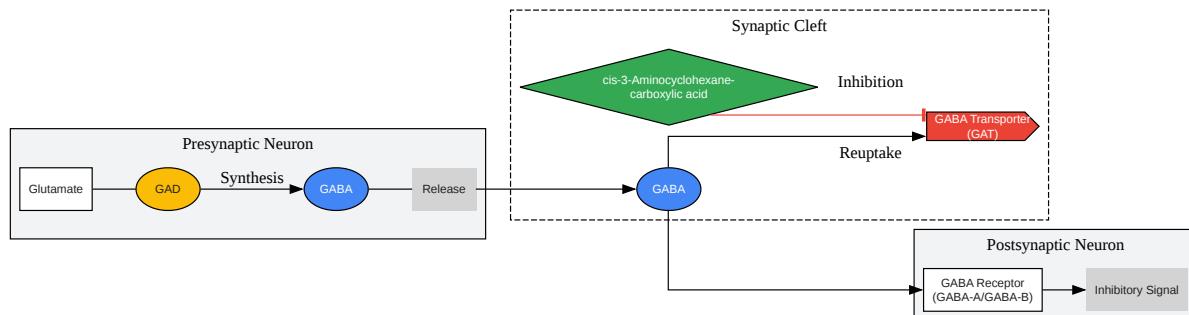
cis-3-Aminocyclohexanecarboxylic acid is commercially available from various suppliers, primarily for research and development purposes. It is offered in different forms, including the free amino acid, its hydrochloride salt, and as a mixture of cis and trans isomers. For specialized applications in peptide synthesis, N-protected derivatives such as Fmoc and Z are also available.

Table 1: Commercial Suppliers of **cis-3-Aminocyclohexanecarboxylic Acid and its Derivatives**

Product Name	CAS Number	Supplier(s)	Purity/Specifications	Form
cis-3-Aminocyclohexanecarboxylic Acid	16636-51-4	TCI, AMI Scientific, Aladdin	≥96% (GC)	Solid
cis-3-Aminocyclohexanecarboxylic acid hydrochloride	118785-96-9	Sigma-Aldrich, ChemScene	≥98%	Solid
3-Aminocyclohexanecarboxylic Acid (cis- and trans-mixture)	25912-50-9	TCI, CymitQuimica, Lab Pro Inc.	>95.0% (T)	White to Almost white powder to crystal
Z-cis-3-aminocyclohexanecarboxylic acid	952616-39-6	Chem-Impex	≥ 99% (HPLC)	White crystalline powder
Fmoc-cis-3-aminocyclohexanecarboxylic acid	312965-05-2	Chem-Impex	≥ 98% (HPLC)	White crystalline powder

Physicochemical Properties

A summary of the key physicochemical properties of **cis-3-Aminocyclohexanecarboxylic acid** is provided below.


Table 2: Physicochemical Data for cis-3-Aminocyclohexanecarboxylic Acid

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO ₂	PubChem[1]
Molecular Weight	143.19 g/mol	PubChem[1]
Melting Point	~225-228 °C	ChemBK[2]
Appearance	Colorless crystalline solid	ChemBK[2]
Solubility	Soluble in water and alcohols	ChemBK[2]

Biological Activity and Signaling Pathway

cis-3-Aminocyclohexanecarboxylic acid is recognized as an analogue of the inhibitory neurotransmitter γ -aminobutyric acid (GABA). Its primary biological activity is the inhibition of GABA uptake, which can potentiate GABAergic neurotransmission.[3] This mechanism of action makes it a molecule of interest for the development of therapeutics targeting neurological disorders.

The GABAergic synapse is the primary site of action. GABA is released from the presynaptic neuron and binds to postsynaptic GABA receptors (GABA-A and GABA-B), leading to an inhibitory signal. GABA transporters (GATs), located on both neurons and glial cells, are responsible for the reuptake of GABA from the synaptic cleft, thus terminating the signal. By inhibiting these transporters, **cis-3-aminocyclohexanecarboxylic acid** increases the concentration and duration of GABA in the synapse.

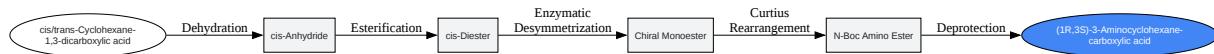
[Click to download full resolution via product page](#)

GABAergic Synapse and Inhibition by **cis-3-Aminocyclohexanecarboxylic acid**.

Experimental Protocols

Synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid

A method for the enantioselective synthesis of (1R,3S)-3-amino-1-cyclohexanecarboxylic acid has been described, starting from a mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid. [4] The key steps involve the formation of the cis-anhydride, enzymatic desymmetrization, and a modified Curtius-type rearrangement.


Step 1: Formation of cis-Cyclohexane-1,3-dicarboxylic Anhydride A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is heated with a dehydrating agent (e.g., acetic anhydride) to form the cyclic anhydride of the cis-isomer.

Step 2: Diesterification The anhydride is then reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to yield the corresponding dimethyl ester.

Step 3: Enzymatic Hydrolytic Desymmetrization The cis-diester is subjected to enzymatic hydrolysis using a lipase (e.g., Lipase AY-30). This selectively hydrolyzes one of the ester groups, yielding a chiral monoester in high enantiomeric excess.[4]

Step 4: Modified Curtius-type Rearrangement The resulting monoester undergoes a modified Curtius-type rearrangement. This typically involves conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the amine. The use of a tert-butoxycarbonyl (Boc) protecting group during this process is common.[4]

Step 5: Deprotection The N-Boc protected amino ester is then hydrolyzed (e.g., with aqueous acid) to remove the Boc group and saponify the ester, yielding the final (1R,3S)-3-amino-1-cyclohexanecarboxylic acid.[4]

[Click to download full resolution via product page](#)

Enantioselective Synthesis Workflow.

Analytical Methods

The purity and identity of **cis-3-Aminocyclohexanecarboxylic acid** are typically determined using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC) Several suppliers report the use of GC for purity analysis.[5] For GC analysis of carboxylic acids, derivatization to more volatile esters (e.g., silyl esters) is a common practice to improve peak shape and resolution.

High-Performance Liquid Chromatography (HPLC) HPLC is another common method for purity assessment, particularly for the N-protected derivatives.[6] Due to the polar nature of the free amino acid, HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography can be effective for separation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy ^1H and ^{13}C NMR are crucial for structural elucidation and confirmation. The chemical shifts and coupling constants of the cyclohexane

ring protons provide definitive information about the cis stereochemistry. For ^{13}C NMR, spectra have been recorded on instruments such as the Bruker WH-90.[1]

Mass Spectrometry (MS) GC-MS is used for both identification and purity assessment. The fragmentation pattern in the mass spectrum provides a fingerprint for the molecule. Key fragments for **cis-3-aminocyclohexanecarboxylic acid** have been reported at m/z 56, 98, and 43.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide: cis-3-Aminocyclohexanecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1229652#commercial-availability-of-cis-3-aminocyclohexanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com